molecular formula C13H19N3O3 B12260664 N-cyclopropyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-2-carboxamide

Cat. No.: B12260664
M. Wt: 265.31 g/mol
InChI Key: ZOBPLZPWWVWDLD-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring substituted with a cyclopropyl group and a 3-methyl-1,2-oxazol-5-yl)methyl group

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

N-cyclopropyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C13H19N3O3/c1-9-6-11(19-15-9)7-16-4-5-18-12(8-16)13(17)14-10-2-3-10/h6,10,12H,2-5,7-8H2,1H3,(H,14,17)

InChI Key

ZOBPLZPWWVWDLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, introduction of the cyclopropyl group, and the attachment of the oxazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine.

Scientific Research Applications

N-cyclopropyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of small molecules with biological targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole ring.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

N-cyclopropyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-2-carboxamide is unique due to its specific combination of functional groups and structural features

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